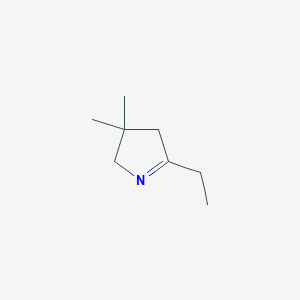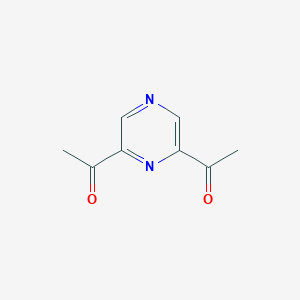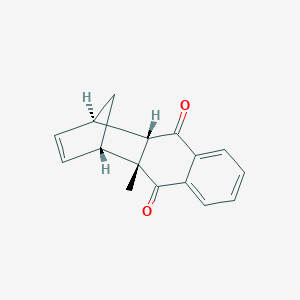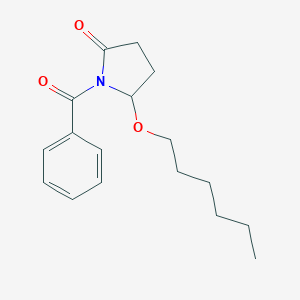
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)-
Vue d'ensemble
Description
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BHPOH and is a chiral molecule that exists in two enantiomeric forms. BHPOH has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
BHPOH acts as a nucleophile in many reactions due to the presence of the pyrrolidinone ring. It can also act as a hydrogen bond donor and acceptor due to the presence of the hexyloxy group. BHPOH has been shown to form inclusion complexes with various drugs, which can enhance their solubility and bioavailability.
Effets Biochimiques Et Physiologiques
BHPOH has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. BHPOH has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
BHPOH has several advantages for lab experiments, including its low toxicity and easy synthesis. However, its low solubility in water can limit its use in some experiments. BHPOH can also be expensive to synthesize, which can limit its availability for some researchers.
Orientations Futures
There are several potential future directions for BHPOH research, including its use as a drug delivery agent, its potential use in the treatment of neurological disorders, and its use in asymmetric synthesis. BHPOH could also be studied for its potential use in other applications such as materials science and catalysis.
Conclusion:
In conclusion, BHPOH is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been extensively studied. BHPOH has shown promise as a drug delivery agent and in the treatment of various diseases, making it an exciting area of research for the future.
Applications De Recherche Scientifique
BHPOH has been used in various scientific research applications, including as a building block for the synthesis of other compounds. It has also been used as a chiral auxiliary in asymmetric synthesis. BHPOH has been studied for its potential use as a drug delivery agent due to its ability to form inclusion complexes with various drugs.
Propriétés
Numéro CAS |
136410-23-6 |
|---|---|
Nom du produit |
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)- |
Formule moléculaire |
C17H23NO3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1-benzoyl-5-hexoxypyrrolidin-2-one |
InChI |
InChI=1S/C17H23NO3/c1-2-3-4-8-13-21-16-12-11-15(19)18(16)17(20)14-9-6-5-7-10-14/h5-7,9-10,16H,2-4,8,11-13H2,1H3 |
Clé InChI |
HTXJLXOUZKPALA-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Synonymes |
2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




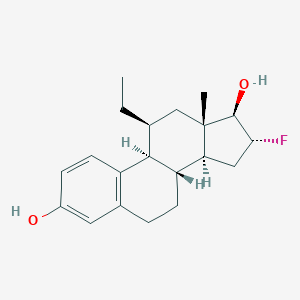
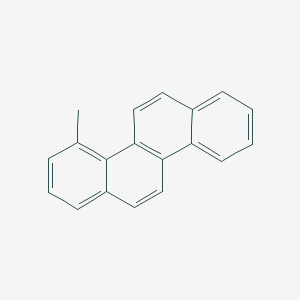
![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
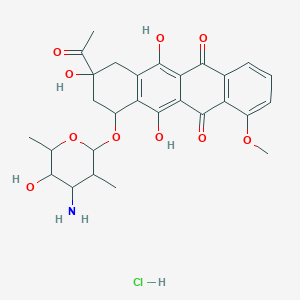
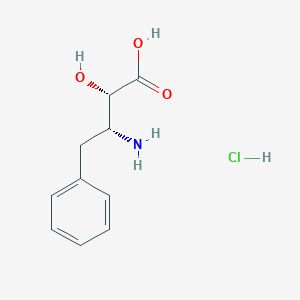
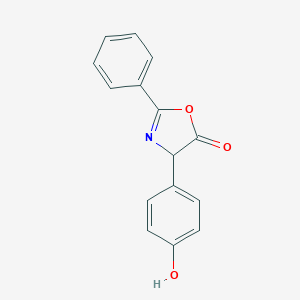
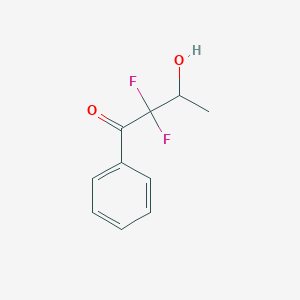
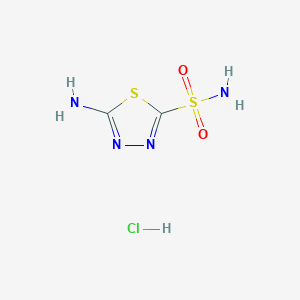
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)
